- Transition metal-mediated oxidations utilizing monomeric iodosyl- and iodylarene species, Tetrahedron, 2010, 66(31), 5745-5752

Cas no 941-98-0 (1-Acetylnaphthalene)

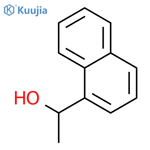

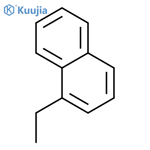

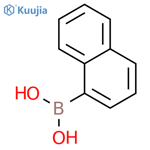

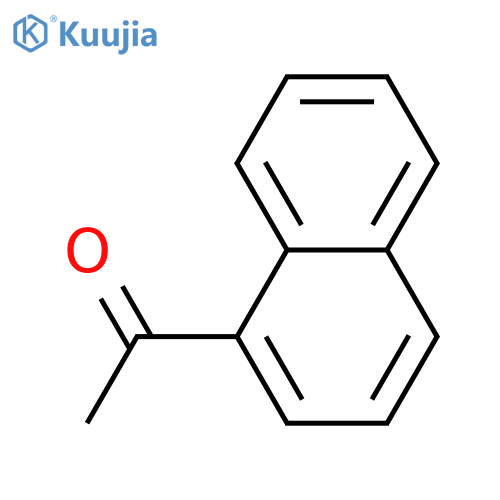

1-Acetylnaphthalene structure

商品名:1-Acetylnaphthalene

1-Acetylnaphthalene 化学的及び物理的性質

名前と識別子

-

- 1'-Acetonaphthone

- 1-(1-naphthyl)ethanone

- 1-Acetonaphthalene

- 1-acetyl naphthalene

- Methyl 1-Naphthyl Ketone

- Alpha-Acetonaphthone

- 1-Acetonaphthone

- 1-naphthalen-1-ylethanone

- 1'-Acetylnaphthalene

- α-Acetonaphthone

- Acetonaphthone

- 1-Acetylnaphthalene

- 1-(naphthalen-1-yl)ethanone

- 1-(1-Naphthalenyl)ethanone

- Ethanone, 1-(1-naphthalenyl)-

- 1-Naphthyl methyl ketone

- 1-(naphthalen-1-yl)ethan-1-one

- alpha-Naphthyl methyl ketone

- alpha-Acetylnaphthalene

- acetylnaphthalene

- Methyl alpha-naphthyl ketone

- 1`-Acetonaphthone

- .alpha.-Acetonaphthone

- .alpha.-Acetylnaphthalene

- 1-naphthalen-1-yl-eth

- 1-(1-Naphthalenyl)ethanone (ACI)

- 1′-Acetonaphthone (6CI, 8CI)

- 1-(Naphthalen-4-yl)ethanone

- Methyl α-naphthyl ketone

- NSC 7659

- α-Acetylnaphthalene

- α-Naphthyl methyl ketone

-

- MDL: MFCD00004013

- インチ: 1S/C12H10O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H3

- InChIKey: QQLIGMASAVJVON-UHFFFAOYSA-N

- ほほえんだ: O=C(C)C1C2C(=CC=CC=2)C=CC=1

- BRN: 1100618

計算された属性

- せいみつぶんしりょう: 170.07300

- どういたいしつりょう: 170.073

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 197

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 17.1

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.12 g/mL at 25 °C(lit.)

- ゆうかいてん: 10.5 °C (lit.)

- ふってん: 298°C(lit.)

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: n20/D 1.628(lit.)

- PH値: 6.5-7.0 (H2O)

- ようかいど: 0.2g/l

- すいようせい: 不溶性

- PSA: 17.07000

- LogP: 3.04240

- ようかいせい: エタノール、エーテル、トリクロロメタン、アセトンに溶け、水に溶けない。

1-Acetylnaphthalene セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302,H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:2

- 危険カテゴリコード: 22-36/37/38

- セキュリティの説明: S26-S36

- 福カードFコード:3

- RTECS番号:AL2982800

-

危険物標識:

- リスク用語:R22; R36/37/38

- TSCA:Yes

- ちょぞうじょうけん:Sealed in dry,Room Temperature

1-Acetylnaphthalene 税関データ

- 税関コード:2914399090

- 税関データ:

中国税関コード:

2914399090概要:

29142399090。他の酸素含有基を含まない他の芳香族ケトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用、アセトン申告包装

要約:

29142399090。他の酸素官能基を有さない他の芳香族ケトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

1-Acetylnaphthalene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047084-100g |

1-Acetylnaphthalene |

941-98-0 | 98% | 100g |

¥69.00 | 2024-04-24 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0052-25G |

1'-Acetonaphthone |

941-98-0 | >98.0%(GC) | 25g |

¥200.00 | 2024-04-15 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A0052-500G |

1'-Acetonaphthone |

941-98-0 | >98.0%(GC) | 500g |

¥1190.00 | 2024-04-15 | |

| City Chemical | A477-100GM |

1'-Acetonaphthone |

941-98-0 | 95% | 100gm |

$24.91 | 2023-09-19 | |

| eNovation Chemicals LLC | D389319-500g |

1-Acetonaphthone |

941-98-0 | 97% | 500g |

$245 | 2024-05-24 | |

| eNovation Chemicals LLC | D584084-1kg |

1'-Acetonaphthone |

941-98-0 | 95% | 1kg |

$518 | 2024-05-24 | |

| Enamine | EN300-19188-0.5g |

1-(naphthalen-1-yl)ethan-1-one |

941-98-0 | 95.0% | 0.5g |

$21.0 | 2025-03-21 | |

| Life Chemicals | F0001-2262-2.5g |

1'-Acetonaphthone |

941-98-0 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A49370-500g |

1-Acetylnaphthalene |

941-98-0 | 97% | 500g |

¥268.0 | 2023-09-08 | |

| Fluorochem | 079037-100g |

1'-Acetonaphthone |

941-98-0 | 97% | 100g |

£31.00 | 2022-03-01 |

1-Acetylnaphthalene 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Iodobenzene , Ruthenium trichloride Solvents: Acetonitrile , Water ; 7 h, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Potassium tert-butoxide , Oxygen Catalysts: Tempo , Copper(II) triflate , 5-(2-Pyrrolidinyl)-2H-tetrazole Solvents: Dimethylformamide ; 0.5 h, 25 °C

リファレンス

- Heterocycle-substituted tetrazole ligands for copper-catalysed aerobic oxidation of alcohols, Tetrahedron, 2014, 70(52), 9791-9796

合成方法 3

はんのうじょうけん

1.1 Reagents: Sulfuric acid , Oxygen Catalysts: (SP-5-13)-(Acetato-κO)[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phe… Solvents: Methanol , Water ; 20 h, 80 °C

リファレンス

- A salen-Co3+ catalyst for the hydration of terminal alkynes and in tandem catalysis with Ru-TsDPEN for the one-pot transformation of alkynes into chiral alcohols, ChemCatChem, 2014, 6(6), 1612-1616

合成方法 4

はんのうじょうけん

1.1 Reagents: Methyldicyclohexylamine Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,1-Bis(diphenylphosphino)ferrocene Solvents: 1,4-Dioxane ; 20 h, 100 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt

リファレンス

- Mild and efficient nickel-catalyzed Heck reactions with electron-rich olefins, Journal of the American Chemical Society, 2012, 134(1), 443-452

合成方法 5

はんのうじょうけん

1.1 Catalysts: Sodium tungsten oxide (Na2WO4) , Tetrabutylammonium hydrogen sulfate Solvents: tert-Butanol ; rt → 90 °C

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 90 °C; 30 min, 90 °C

1.2 Reagents: Hydrogen peroxide Solvents: Water ; 90 °C; 30 min, 90 °C

リファレンス

- A versatile method for the hydrogen peroxide oxidation of alcohols using PTC conditions in tert-butanol, Synlett, 2005, (5), 872-874

合成方法 6

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Sodium chloride , Molybdate(5-), [μ6-[orthoperiodato(5-)-O,O′:O,O′′′′′:O′,O′′:O′′,O′′′:O′′′,O′′′′:… Solvents: Acetonitrile , Water ; 20 h, 1 atm, 70 °C

リファレンス

- Highly practical and efficient preparation of aldehydes and ketones from aerobic oxidation of alcohols with an inorganic-ligand supported iodine catalyst, Chemical Communications (Cambridge, 2018, 54(72), 10164-10167

合成方法 7

はんのうじょうけん

1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Hexadecyltrimethylammonium bromide , 2-Iodobenzenesulfonic acid Solvents: Water ; 2 h, rt

リファレンス

- 2-Iodoxybenzenesulfonic acid-catalyzed oxidation of primary and secondary alcohols with oxone in cetyltrimethylammonium bromide micelles at room temperature, Journal of Chemical Research, 2014, 38(7), 427-431

合成方法 8

はんのうじょうけん

1.1 Reagents: Chromate(1-), chlorotrioxo-, (T-4)-, hydrogen, compd. with 4-methylpyridine (1:1… Solvents: Dichloromethane

リファレンス

- γ-Picolinium chlorochromate (γ-PCC): a new and efficient reagent for the oxidation of primary and secondary alcohols, Synthetic Communications, 2001, 31(8), 1253-1256

合成方法 9

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Catalysts: Sodium iodide , Iron(III) acetylacetonate Solvents: Ethyl acetate , Water ; 20 h, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

リファレンス

- Environmentally benign deprotection of dithioacetals using 30% hydrogen peroxide catalyzed by Fe(acac)3 and sodium iodide, Tetrahedron Letters, 2013, 54(40), 5477-5480

合成方法 10

はんのうじょうけん

1.1 Reagents: Silver acetate Solvents: Dimethylformamide

1.2 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide

1.2 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide

リファレンス

- Hofmann rearrangement of α-hydroxyamides, Archives of Pharmacal Research, 1994, 17(6), 490-1

合成方法 11

はんのうじょうけん

1.1 Reagents: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide Solvents: Acetonitrile ; 5 min, 20 - 25 °C

リファレンス

- Rapid, chemoselective and mild oxidation protocol for alcohols and ethers with recyclable N-chloro-N-(phenylsulfonyl)benzenesulfonamide, Tetrahedron Letters, 2021, 73,

合成方法 12

はんのうじょうけん

1.1 Reagents: Methanesulfinic acid, 1,1,1-trifluoro-, sodium salt (1:1) , Oxygen Solvents: Acetonitrile ; 12 h, 1 atm, rt

リファレンス

- Aerobic oxidation system containing sulfinic acid, sulfonic acid or derivatives thereof and photocatalytic oxidation method therefor, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

1.1 Catalysts: Ethyl 2-mercaptopropionate , 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Ethyl acetate ; 3 h, rt

リファレンス

- Photochemical Hydrogen Atom Transfer Catalysis for Dehydrogenation of Alcohols To Form Carbonyls, Organic Letters, 2023, 25(29), 5486-5491

合成方法 14

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Water ; 0.5 h, rt

リファレンス

- Ionic liquid-promoted regioselective catalysis by palladium, Proceedings - Electrochemical Society, 2006, 2004, 2004-24

合成方法 15

はんのうじょうけん

1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Iodobenzene , Ruthenium trichloride Solvents: Acetonitrile , Water ; 7 h, rt

リファレンス

- Iodine(V)/Ruthenium(III)-Cocatalyzed Oxidations: A Highly Efficient Tandem Catalytic System for the Oxidation of Alcohols and Hydrocarbons with Oxone, Chemistry - A European Journal, 2009, 15(42), 11091-11094

合成方法 16

合成方法 17

はんのうじょうけん

1.1 Reagents: Hydrogen peroxide Catalysts: 2-[[[3-(Trihydroxysilyl)propyl]amino]seleno]benzoyl chloride (silica-supported) Solvents: Tetrahydrofuran , Water ; rt; 20 h, 55 °C

1.2 Catalysts: Platinum

1.3 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water

1.2 Catalysts: Platinum

1.3 Reagents: Sodium bicarbonate , Sodium chloride Solvents: Water

リファレンス

- Hydroperoxide oxidation of different organic compounds catalyzed by silica-supported selenenamide, Polish Journal of Chemistry, 2006, 80(3), 417-428

合成方法 18

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: Lead diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Dimethylformamide

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

リファレンス

- Ligand-controlled α-regioselectivity in palladium-catalyzed arylation of butyl vinyl ether, Journal of Organic Chemistry, 1990, 55(11), 3654-5

合成方法 19

合成方法 20

はんのうじょうけん

1.1 Reagents: Oxygen Catalysts: Palladium diacetate , 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine Solvents: Trifluoromethanesulfonic acid , Water ; 5 h, 60 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

リファレンス

- Palladium catalyzed decarboxylative acylation of arylboronic acid with ethyl cyanoacetate as a new acylating agent: synthesis of alkyl aryl ketones, New Journal of Chemistry, 2015, 39(11), 8763-8770

1-Acetylnaphthalene Raw materials

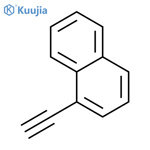

- 1-Ethynylnaphthalene

- 1-Ethylnaphthalene

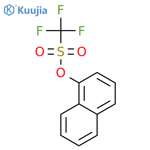

- 1-NAPHTHYL TRIFLATE

- Naphthalene, 1-(1-butoxyethenyl)-

- Methyllithium (1.6M in Diethyl Ether)

- Benzenesulfonic acid, 4-methyl-, [1-(1-naphthalenyl)ethylidene]hydrazide

- ethyl 2-cyanoacetate

- 1-Naphthylboronic acid

- α-Hydroxy-α-methyl-1-naphthaleneacetamide

- 1-(1-Naphthyl)ethanol

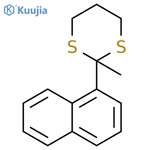

- 1,3-Dithiane, 2-methyl-2-(1-naphthalenyl)-

- 1-Cyanonaphthalene

1-Acetylnaphthalene Preparation Products

1-Acetylnaphthalene サプライヤー

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

(CAS:941-98-0)

注文番号:SFD390

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Wednesday, 11 December 2024 17:01

価格 ($):

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:941-98-0)1'-Acetonaphthone

注文番号:LE4986

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 11:46

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:941-98-0)1-乙酰萘

注文番号:LE1770211

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:36

価格 ($):discuss personally

1-Acetylnaphthalene 関連文献

-

1. Concise synthesis of ketoallyl sulfones through an iron-catalyzed sequential four-component assemblyFuhong Xiao,Chao Liu,Dahan Wang,Huawen Huang,Guo-Jun Deng Green Chem. 2018 20 973

-

Atul Goel,Gaurav Taneja,Ashutosh Raghuvanshi,Ruchir Kant,Prakas R. Maulik Org. Biomol. Chem. 2013 11 5239

-

Robert Bujok,Marcin Wiszniewski,Piotr Cmoch,Zbigniew Wróbel New J. Chem. 2018 42 3260

-

Md. Bakibillah,Sahin Reja,Kaushik Sarkar,Deboshmita Mukherjee,Rajesh Kumar Das New J. Chem. 2023 47 13655

-

Fuling Liu,Yuwen Xu,Lianming Zhao,Liangliang Zhang,Wenyue Guo,Rongming Wang,Daofeng Sun J. Mater. Chem. A 2015 3 21545

941-98-0 (1-Acetylnaphthalene) 関連製品

- 93-08-3(2'-Acetonaphthone)

- 644-13-3(2-Naphthyl phenyl ketone)

- 784-04-3(1-(anthracen-9-yl)ethan-1-one)

- 10210-32-9(2-Acetylanthracene)

- 28418-86-2(1-(1-Methylnaphthalen-4-yl)ethanone)

- 3264-21-9(1-Acetylpyrene)

- 642-29-5(1-Benzoylnaphthalene)

- 2039-76-1(3-Acetylphenanthrene)

- 24875-94-3(1-(6-methylnaphthalen-2-yl)ethanone)

- 5960-69-0(2-Acetylphenanthrene)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:941-98-0)1'-Acetonaphthone

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Jiangsu Xinsu New Materials Co., Ltd

(CAS:941-98-0)

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ